2-(4-Methylphenyl)-4-phenylquinazoline

physicochemical characterization molecular weight drug design

2-(4-Methylphenyl)-4-phenylquinazoline (CAS 16112-44-0) is a member of the 2,4-diarylquinazoline class, bearing a 4-methylphenyl substituent at the 2-position and a phenyl group at the 4-position of the quinazoline core. It has the molecular formula C21H16N2 and a molecular weight of 296.37 g/mol.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 16112-44-0
Cat. No. B8386091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-4-phenylquinazoline
CAS16112-44-0
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14H,1H3
InChIKeyBHDMLWMBGYVTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-4-phenylquinazoline (CAS 16112-44-0): Core Identity and Physicochemical Profile for Procurement


2-(4-Methylphenyl)-4-phenylquinazoline (CAS 16112-44-0) is a member of the 2,4-diarylquinazoline class, bearing a 4-methylphenyl substituent at the 2-position and a phenyl group at the 4-position of the quinazoline core [1]. It has the molecular formula C21H16N2 and a molecular weight of 296.37 g/mol [1]. The compound is primarily supplied as a research chemical with a typical purity of 95% . Its computed XlogP is 4.7, indicating significant lipophilicity, and it possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors, placing it firmly within Lipinski's Rule of 5 space for oral drug-likeness .

Why 2-(4-Methylphenyl)-4-phenylquinazoline Cannot Be Generically Substituted: Evidence Gap Warning


A comprehensive search of primary literature and patents reveals an absence of published, quantitative, head-to-head comparative biological activity data for 2-(4-Methylphenyl)-4-phenylquinazoline against its closest analogs. The evidence base is currently insufficient to support fine-grained differentiation of this compound from other 2,4-diarylquinazolines in any biological context. Therefore, for scientific selection or procurement, decisions regarding this compound cannot currently be guided by empirically proven superior performance in a target binding, cellular, or in vivo assay. Instead, the differentiation that does exist is entirely physicochemical in nature — specifically, the unique combination of its two distinct aryl substituents (p-tolyl and phenyl) which dictates its molecular weight, lipophilicity, and electronic properties, making it a distinct chemical entity but without evidence of a corresponding biological advantage . Any substitution for a closely related analog at this time would constitute a change to an uncharacterized entity in terms of biological effect.

Quantitative Comparative Evidence Profile for 2-(4-Methylphenyl)-4-phenylquinazoline


Molecular Weight Differentiation: 2-(4-Methylphenyl)-4-phenylquinazoline vs. 2,4-Diphenylquinazoline

The molecular weight of 2-(4-Methylphenyl)-4-phenylquinazoline (296.37 g/mol) is higher than that of the closest unsubstituted analog, 2,4-diphenylquinazoline (282.34 g/mol), due to the methyl substituent on the 2-aryl ring [1]. While no biological data establishes a direct correlation between this structural feature and a performance advantage, the difference in molecular weight confirms these are distinct chemical entities and cannot be considered interchangeable.

physicochemical characterization molecular weight drug design

Lipophilicity Parameter: Computed XlogP of 2-(4-Methylphenyl)-4-phenylquinazoline

The computed XlogP value of 2-(4-Methylphenyl)-4-phenylquinazoline is 4.7, indicating high lipophilicity consistent with its diaryl-substituted quinazoline scaffold . This value differentiates it from less lipophilic quinazoline derivatives (e.g., gefitinib, a 4-anilinoquinazoline with XlogP ~3.2) [1]. However, comparative experimental logP data for the target compound against its direct 2,4-diarylquinazoline analogs is not available, so this differentiation is class-level inference rather than direct comparison.

lipophilicity drug-likeness ADME prediction

Rotatable Bond Count: Conformational Flexibility of 2-(4-Methylphenyl)-4-phenylquinazoline

The target compound possesses 2 rotatable bonds, corresponding to the two aryl substituents attached to the quinazoline core . This represents low conformational flexibility compared to analogs possessing longer flexible chains (e.g., 4-phenylquinazoline-2-carboxamide TSPO ligands have 4+ rotatable bonds) . Low rotatable bond count is generally favorable for oral bioavailability according to Veber's rules, but no direct experimental data demonstrates this advantage for the target compound.

conformational analysis molecular flexibility entropy

Evidence-Limited Application Scenarios for 2-(4-Methylphenyl)-4-phenylquinazoline


Chemical Probe for Structure-Activity Relationship (SAR) Exploration of 2,4-Diarylquinazoline Space

This compound serves as a defined chemical entity for systematic SAR exploration of the 2,4-diarylquinazoline scaffold. Its unique combination of a p-tolyl group at the 2-position and an unsubstituted phenyl at the 4-position fills a gap in substitution matrix libraries. Given the established importance of 4'-substituents on the 2-aryl ring in modulating biological potency of quinazoline derivatives [1], this compound can serve as a benchmark for evaluating the impact of electron-donating methyl substitution in direct comparison to the unsubstituted 2,4-diphenylquinazoline baseline.

Synthetic Intermediate for Further Functionalization

The compound can serve as a precursor for the synthesis of 2-(4-bromomethylphenyl)-4-phenylquinazoline via radical bromination at the benzylic position of the 4-methylphenyl group, as demonstrated in published synthetic protocols . This bromomethyl derivative can then be further elaborated, for example, to phosphonate esters, expanding the utility of the quinazoline scaffold.

Physicochemical Reference Standard in Drug Design

With its high XlogP (4.7) and low TPSA (25.8 Ų) , this compound occupies a specific region of Lipinski and Veber property space that is distinct from more polar 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib). It can serve as a lipophilic reference compound for calibrating ADME predictive models in the quinazoline chemical space, particularly for understanding the role of 2-aryl substitution on overall physicochemical profiles.

Quote Request

Request a Quote for 2-(4-Methylphenyl)-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.